Clorsulon
Overview
Description
Clorsulon is a compound belonging to the benzenesulphonamide family . It is used in veterinary medicine for the treatment of liver fluke (monotherapy), gastrointestinal and lung worms, lice, grubs, and mites (in combination with ivermectin) in cattle .
Synthesis Analysis
The synthesis of Clorsulon involves the use of ethanol, water, and ammonia . The process includes heating to reflux for 1 hour, hot filtration, and slow cooling to 10 °C .Molecular Structure Analysis
The molecular formula of Clorsulon is C8H8Cl3N3O4S2 . Its average mass is 380.656 Da and its monoisotopic mass is 378.902191 Da .Chemical Reactions Analysis
Clorsulon is a competitive inhibitor of both 3-phosphoglycorate and ATP . It inhibits glucose utilization and acetate and propionate formation by mature Fasciola hepatica in vitro .Physical And Chemical Properties Analysis
Clorsulon has a molecular weight of 380.66 . It is a solid substance that is soluble in DMSO at 70 mg/mL . It can be stored as a powder at -20°C for 3 years or in solvent at -80°C for 6 months .Scientific Research Applications
Analytical Method Development
A sensitive and highly selective stability-indicating gradient HPLC method was developed for the simultaneous determination of clorsulon and ivermectin, highlighting its application in ensuring the quality and stability of pharmaceutical formulations. This method was validated and successfully applied to a pharmaceutical dosage form containing these drugs, demonstrating its utility in the pharmaceutical industry for quality control purposes (Saad et al., 2016).
Thermodynamic Properties
The thermodynamic properties of clorsulon were systematically studied, providing insights into its solubility in various organic solvents. This research is valuable for understanding the behavior of clorsulon under different conditions, which is crucial for its formulation and application in various scientific and industrial contexts (Liu et al., 2021).
Biochemical Research
Clorsulon's inhibitory activity against carbonic anhydrase in Schistosoma mansoni was studied, providing a molecular basis for its antiparasitic action. This research contributes to the understanding of how clorsulon works at a molecular level and could aid in the development of new or improved antiparasitic drugs (Ferraroni et al., 2022).
Veterinary Parasitology
The efficacy of Clorsulon against experimental Schistosoma mansoni infection was evaluated, demonstrating its potential in treating schistosomiasis. This study provides valuable information for the veterinary field, especially in developing treatment strategies for livestock infected with parasites (Mossallam et al., 2007).
Excretion Analysis
A study on the urinary drug excretion analysis of clorsulon in sheep using RP-HPLC method shed light on its pharmacokinetics. Understanding the excretion pattern of clorsulon is crucial for determining its dosage and frequency of administration in veterinary medicine (Yan-bin, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVTVIYTBRHADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045488 | |
Record name | Clorsulon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clorsulon | |
CAS RN |
60200-06-8 | |
Record name | Clorsulon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60200-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clorsulon [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clorsulon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11389 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLORSULON | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clorsulon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clorsulon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORSULON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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